molecular formula C13H19NO2 B027517 4-Hexyloxybenzamide CAS No. 101772-33-2

4-Hexyloxybenzamide

Cat. No.: B027517
CAS No.: 101772-33-2
M. Wt: 221.29 g/mol
InChI Key: NXOVDGSWSADBOP-UHFFFAOYSA-N
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Description

4-Hexyloxybenzamide is an organic compound with the molecular formula C13H19NO2 It is characterized by a benzene ring substituted with a hexyloxy group and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hexyloxybenzamide typically involves the reaction of 4-hydroxybenzoic acid with hexyl bromide in the presence of a base to form 4-hexyloxybenzoic acid. This intermediate is then converted to this compound through an amide formation reaction, usually involving a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Hexyloxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hexyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Hexyloxybenzoic acid or hexyloxybenzaldehyde.

    Reduction: Hexyloxybenzylamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-Hexyloxybenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and protein-ligand binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Hexyloxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hexyloxy group can enhance the lipophilicity of the molecule, facilitating its passage through biological membranes. The amide group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzamide: Similar structure but with a methoxy group instead of a hexyloxy group.

    4-Ethoxybenzamide: Contains an ethoxy group instead of a hexyloxy group.

    4-Butoxybenzamide: Features a butoxy group in place of the hexyloxy group.

Uniqueness

4-Hexyloxybenzamide is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and interaction with biological targets compared to its shorter-chain analogs.

Properties

IUPAC Name

4-hexoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-2-3-4-5-10-16-12-8-6-11(7-9-12)13(14)15/h6-9H,2-5,10H2,1H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXOVDGSWSADBOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70333716
Record name Benzamide,4-(hexyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101772-33-2
Record name 4-(Hexyloxy)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101772-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide,4-(hexyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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